N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
Description
N-(3,3-Diphenylpropyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a synthetic compound featuring a benzothiazol-2-one core linked via a propanamide chain to a 3,3-diphenylpropyl substituent. The benzothiazol-2-one moiety is a heterocyclic system known for its pharmacological relevance, including anti-inflammatory, antimicrobial, and kinase inhibitory activities. While direct synthesis or bioactivity data for this compound are absent in the provided evidence, its structural analogs offer insights into its likely properties and applications.
Properties
Molecular Formula |
C25H24N2O2S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
InChI |
InChI=1S/C25H24N2O2S/c28-24(16-18-27-22-13-7-8-14-23(22)30-25(27)29)26-17-15-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,21H,15-18H2,(H,26,28) |
InChI Key |
KVOJSVKNJYGVBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CCN2C3=CC=CC=C3SC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Attachment of the Diphenylpropyl Group: This step involves the reaction of the benzothiazole derivative with a diphenylpropyl halide under basic conditions.
Formation of the Propanamide Linkage: The final step involves the reaction of the intermediate with a suitable amine to form the propanamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of organic semiconductors or other advanced materials.
Biological Studies: Investigation of its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Benzothiazol-2-one vs. Benzoxazol-2-one Derivatives
- 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide (): Replacing the benzothiazol-2-one sulfur with oxygen yields a benzoxazol-2-one derivative. For example, this compound showed variable conversion rates (10–18%) under different conditions, suggesting reactivity differences compared to benzothiazole analogs .
Substituent Variations on the Propanamide Nitrogen
- N-(2,5-Dimethoxyphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide (C489-0335) ():
The dimethoxyphenyl group introduces hydrogen-bond acceptors (methoxy groups) and moderate lipophilicity (logP = 2.88). Its polar surface area (53.4 Ų) and molecular weight (358.41 g/mol) are lower than the target compound’s diphenylpropyl variant, likely improving aqueous solubility . - N-(2-Methylcyclohexyl)-3-[2-oxo-1,3-benzothiazol-3(2H)-yl]propanamide (C489-0247F) (): The methylcyclohexyl substituent provides a rigid, aliphatic hydrophobic group.
- 3-(2-Oxo-1,3-benzothiazol-3(2H)-yl)-N-phenylpropanamide (C489-0283F) ():
A simple phenyl group results in lower molecular weight (298.36 g/mol) and logP compared to the diphenylpropyl variant. This simplification may reduce off-target interactions but limit binding potency in hydrophobic pockets .
Physicochemical and Pharmacokinetic Properties
Table 1: Key Properties of Benzothiazol-2-one Propanamide Derivatives
*Estimated based on structural analogs.
Biological Activity
N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
| Property | Details |
|---|---|
| Molecular Formula | C24H29N5O |
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | LRLJQJSIIBMTFR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The compound is believed to exert its effects through:
- Enzyme Inhibition : The benzothiazole moiety is known to interact with enzymes involved in metabolic pathways, potentially modulating their activity.
- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
- Antioxidant Activity : The presence of the diphenylpropyl group may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
-
Cytotoxicity Studies : In vitro experiments demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited IC50 values indicating its potency in inhibiting cell growth in models such as hepatocellular carcinoma (Huh7) and breast cancer (MCF-7) cells.
Cell Line IC50 (µM) Treatment Duration Huh7 19.3 24 hours MCF-7 16.4 48 hours
These results suggest that the compound may selectively target cancer cells while sparing normal cells.
Mechanisms of Induced Apoptosis
The mechanism underlying the anticancer activity involves apoptosis induction. Research indicates that treatment with the compound leads to:
- Upregulation of pro-apoptotic genes such as BAX and downregulation of anti-apoptotic genes like BCL2.
- Increased levels of caspases (CASP3, CASP7, CASP9), which are critical mediators in the apoptotic pathway.
Case Studies
- Study on Hepatocellular Carcinoma : A study investigated the effects of this compound on Huh7 cells. Results showed a significant reduction in cell viability and alterations in mitochondrial membrane potential after treatment.
- Breast Cancer Model : Another study assessed its efficacy against MCF-7 cells, revealing that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
